2-Ethoxynaphthalene

Catalog No.
S1539926
CAS No.
93-18-5
M.F
C12H12O
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxynaphthalene

CAS Number

93-18-5

Product Name

2-Ethoxynaphthalene

IUPAC Name

2-ethoxynaphthalene

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

InChI Key

GUMOJENFFHZAFP-UHFFFAOYSA-N

SMILES

CCOC1=CC2=CC=CC=C2C=C1

solubility

Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

Ethyl-2-naphthyl ether

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Ethoxynaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1319. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethoxynaphthalene, also known as Nerolin II or Bromelia, is a synthetic aromatic ether characterized by an ethoxy group at the 2-position of a naphthalene ring. As a low-melting crystalline solid (35–37 °C), it is highly valued in industrial procurement for its excellent solubility in ethanol and organic oils, alongside its distinct, delicate orange blossom and strawberry olfactory profile. Beyond its established role in the fragrance and flavor industries, 2-ethoxynaphthalene serves as a critical, regioselective intermediate in organic synthesis, particularly in Friedel-Crafts acylations for pharmaceutical precursors and advanced materials. Its specific physical state and chemical stability make it a highly effective building block over unprotected naphthols in complex synthetic workflows .

Substituting 2-ethoxynaphthalene with its closest structural analog, 2-methoxynaphthalene (Nerolin I), or its unalkylated precursor, 2-naphthol, fundamentally alters processability and product outcomes. In fragrance and cosmetic formulations, 2-methoxynaphthalene possesses a significantly higher melting point (73–75 °C) and a heavier, more intense odor profile, which disrupts the delicate strawberry/grape undertones and low-temperature blending advantages unique to the ethoxy derivative. In chemical synthesis, utilizing 2-naphthol instead of 2-ethoxynaphthalene in electrophilic aromatic substitutions leads to competing O-alkylation and C-alkylation pathways, drastically reducing the regioselectivity and yield of desired 6-substituted naphthalene products. Consequently, 2-ethoxynaphthalene cannot be generically substituted without compromising thermal processing parameters, olfactory targets, or synthetic efficiency.

Thermal Processability and Formulation Blending

The thermal behavior of naphthalene ethers dictates their handling and energy requirements during formulation. 2-Ethoxynaphthalene exhibits a melting point of 35–37 °C, allowing it to be easily liquefied at near-ambient temperatures for seamless integration into liquid phases and oils. In direct contrast, 2-methoxynaphthalene melts at 73–75 °C, requiring significantly higher thermal input to achieve a molten state, which can degrade heat-sensitive co-ingredients in fragrance blends.

Evidence DimensionMelting Point
Target Compound Data35–37 °C
Comparator Or Baseline2-Methoxynaphthalene (73–75 °C)
Quantified Difference~38 °C reduction in melting temperature
ConditionsStandard atmospheric pressure

A lower melting point enables energy-efficient, low-temperature processing and easier blending into liquid cosmetic and fragrance formulations.

Olfactory Profile and Sensory Application Fit

In procurement for the flavor and fragrance industry, the specific alkyl chain of the ether drastically shifts the sensory output. 2-Ethoxynaphthalene delivers a delicate orange blossom scent with distinct, sweet strawberry and grape undertones, particularly upon dilution. Conversely, 2-methoxynaphthalene provides a heavier, more intense, and powdery orange blossom note lacking the fruity nuance . This structural difference in the ether tail is responsible for the distinct partitioning and receptor binding that defines the final product's scent profile.

Evidence DimensionOlfactory Profile
Target Compound DataDelicate orange blossom with strawberry/grape undertones
Comparator Or Baseline2-Methoxynaphthalene (Heavy, intense, powdery orange blossom)
Quantified DifferenceDistinct qualitative shift in sensory notes and intensity
ConditionsStandard olfactory evaluation (e.g., 4 ppm dilution)

Buyers must select the ethoxy variant to achieve softer, fruit-forward floral notes that the methoxy analog cannot replicate.

Precursor Suitability in Regioselective Acylation

When utilized as a synthetic intermediate, the etherification of the hydroxyl group in 2-ethoxynaphthalene is critical for directing downstream reactions. In Friedel-Crafts acylation, 2-ethoxynaphthalene undergoes highly regioselective C-acylation (favoring the 6-position) because the oxygen is protected by the ethyl group. Unprotected 2-naphthol, however, suffers from competing O-acylation and C-acylation, which generates unwanted byproducts and significantly lowers the yield of the target 6-acyl derivative [1].

Evidence DimensionReaction Selectivity (Friedel-Crafts Acylation)
Target Compound DataHigh regioselectivity for C-acylation (6-position)
Comparator Or Baseline2-Naphthol (Poor selectivity due to competing O-acylation)
Quantified DifferenceElimination of O-acylation byproducts
ConditionsElectrophilic aromatic substitution with acyl halides/anhydrides

Using the ethoxy-protected naphthalene ensures high yields and minimizes purification steps in the synthesis of pharmaceutical and material precursors.

Low-Temperature Fragrance and Cosmetic Formulation

Due to its low melting point (35–37 °C), 2-ethoxynaphthalene is a highly suitable choice for liquid fragrance blends, soaps, and cosmetics where high-heat melting of solid ingredients (like 2-methoxynaphthalene) would degrade volatile co-components .

Synthesis of 6-Substituted Naphthalene Derivatives

As a regioselective precursor in Friedel-Crafts acylations, it is procured for the synthesis of advanced organic materials and pharmaceutical intermediates, avoiding the O-acylation byproducts seen with unprotected 2-naphthol [1].

Specialty Fruit and Floral Flavor Compounding

Its unique strawberry and grape undertones at extreme dilutions make it a targeted ingredient in specific berry, honey, and nut flavor imitations where the methoxy analog would be too heavy or powdery .

Physical Description

Solid
White crystalline material, aroma suggestive of orange blossom

XLogP3

3.8

Boiling Point

282.0 °C

Melting Point

37.5 °C
Mp 37.5 °
37.5°C

UNII

ZF3IS6G3R7

GHS Hazard Statements

Aggregated GHS information provided by 1830 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1830 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 1829 of 1830 companies with hazard statement code(s):;
H315 (97.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (26.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (97.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

93-18-5

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Naphthalene, 2-ethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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